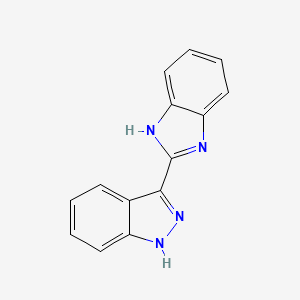

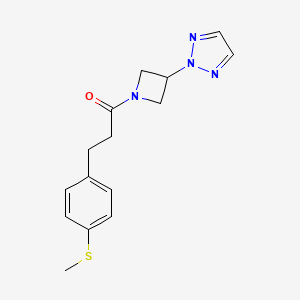

![molecular formula C19H17NO4S B2445668 2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid CAS No. 314278-90-5](/img/structure/B2445668.png)

2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemiluminescence Studies

One notable application of derivatives similar to the target compound involves the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds have been explored for their base-induced chemiluminescence, offering potential applications in biochemical assays and imaging technologies. Specifically, sulfanyl-substituted dioxetanes exhibit chemiluminescence upon decomposition, providing a mechanism for light emission that could be harnessed in various scientific and diagnostic tools (Watanabe et al., 2010).

Drug Metabolism and Pharmacokinetics

Another application area is in the realm of pharmaceutical sciences, where the oxidative metabolism of novel antidepressants has been studied. Compounds structurally related to "2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid" have been investigated to understand their metabolic pathways, involving cytochrome P450 enzymes. Such studies are crucial for the development of new drugs, as they inform on the drug's breakdown, potential interactions, and the design of safer and more effective therapeutic agents (Hvenegaard et al., 2012).

Material Science Applications

In the field of material science, derivatives of the compound have been utilized in the synthesis of novel hyperbranched polybenzimidazoles. These materials exhibit excellent solubility in aprotic solvents and outstanding thermal properties, making them suitable for advanced applications in electronics, coatings, and as components in high-performance polymers (Li et al., 2006).

作用機序

Target of Action

The primary targets of this compound are the Prostaglandin-Endoperoxide Synthase 1 (PTGS1) and Prostaglandin-Endoperoxide Synthase 2 (PTGS2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that mediate a variety of physiological functions, including inflammation, fever, and pain responses.

Mode of Action

The compound interacts with its targets, PTGS1 and PTGS2, by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators. The resulting changes include a decrease in inflammation, pain, and fever symptoms.

Biochemical Pathways

The affected pathway is the arachidonic acid pathway . By inhibiting PTGS1 and PTGS2, the compound disrupts the conversion of arachidonic acid into prostaglandins. The downstream effects include a reduction in inflammation, pain, and fever, which are typically mediated by prostaglandins.

Result of Action

The molecular effect of the compound’s action is the inhibition of PTGS1 and PTGS2 enzymes, leading to a decrease in prostaglandin production . On a cellular level, this results in reduced inflammatory responses, as prostaglandins are key mediators of inflammation. Therefore, the compound may have potential anti-inflammatory effects.

特性

IUPAC Name |

2-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-11-6-5-8-14(12(11)2)20-17(21)10-16(18(20)22)25-15-9-4-3-7-13(15)19(23)24/h3-9,16H,10H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXFTOKUAAIAOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

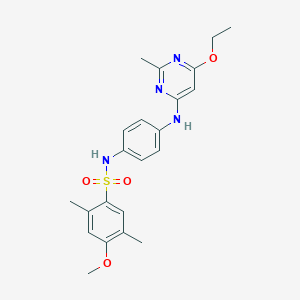

![2-Chloro-1-(4,4-dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)ethanone](/img/structure/B2445587.png)

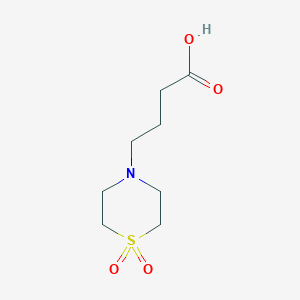

![2-(4-fluorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2445593.png)

![N-(2,4-DIMETHOXYPHENYL)-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE](/img/structure/B2445595.png)

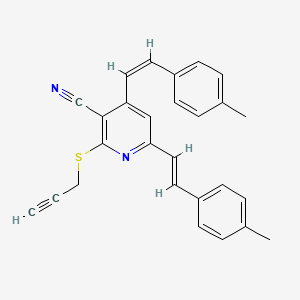

![N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2445599.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2445600.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B2445604.png)